molecular formula C11H19N3O B11739635 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11739635
M. Wt: 209.29 g/mol
InChI Key: ZVDIJBIQYCWUAI-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring and an oxolane ring connected through a methylamine bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with an appropriate oxolane derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium bicarbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole and an oxolane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-9-6-10(14(2)13-9)7-12-8-11-4-3-5-15-11/h6,11-12H,3-5,7-8H2,1-2H3

InChI Key

ZVDIJBIQYCWUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2CCCO2)C

Origin of Product

United States

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